molecular formula C12H13NO4S2 B14391711 3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate CAS No. 89862-53-3

3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate

Cat. No.: B14391711
CAS No.: 89862-53-3
M. Wt: 299.4 g/mol
InChI Key: HGWOQCUDTJIPMF-UHFFFAOYSA-N
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Description

3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methylsulfanylcarbonyl group and a propyl formate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with methylthiol to form 2-(methylsulfanyl)pyridine.

    Carbonylation: The 2-(methylsulfanyl)pyridine is then subjected to carbonylation using carbon monoxide in the presence of a palladium catalyst to introduce the carbonyl group, forming 6-[(methylsulfanyl)carbonyl]pyridine.

    Thioester Formation: The 6-[(methylsulfanyl)carbonyl]pyridine is reacted with 3-mercaptopropionic acid to form the thioester linkage.

    Esterification: Finally, the thioester is esterified with formic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors for carbonylation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate involves its interaction with specific molecular targets. The compound’s carbonyl and sulfanyl groups can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-[(Methylsulfanyl)carbonyl]pyridine: Lacks the propyl formate ester group.

    3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propionic acid: Contains a carboxylic acid group instead of the formate ester.

Uniqueness

3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the pyridine ring and the formate ester group allows for diverse applications in various fields.

Properties

CAS No.

89862-53-3

Molecular Formula

C12H13NO4S2

Molecular Weight

299.4 g/mol

IUPAC Name

3-(6-methylsulfanylcarbonylpyridine-2-carbonyl)sulfanylpropyl formate

InChI

InChI=1S/C12H13NO4S2/c1-18-11(15)9-4-2-5-10(13-9)12(16)19-7-3-6-17-8-14/h2,4-5,8H,3,6-7H2,1H3

InChI Key

HGWOQCUDTJIPMF-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)C1=NC(=CC=C1)C(=O)SCCCOC=O

Origin of Product

United States

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